molecular formula C14H8F3N3OS B2405028 N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide CAS No. 851988-18-6

N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-fluorobenzohydrazide

Cat. No.: B2405028
CAS No.: 851988-18-6
M. Wt: 323.29
InChI Key: DYMPFTNLEOPKNX-UHFFFAOYSA-N
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Description

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazoles. It is characterized by the presence of fluorine atoms at specific positions on the benzothiazole and benzohydrazide rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide typically involves the reaction of 4,6-difluoro-1,3-benzothiazole with 4-fluorobenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide is unique due to its specific arrangement of fluorine atoms and the combination of benzothiazole and benzohydrazide rings.

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3N3OS/c15-8-3-1-7(2-4-8)13(21)19-20-14-18-12-10(17)5-9(16)6-11(12)22-14/h1-6H,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMPFTNLEOPKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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